3-Fluoro-4-(pyrrolidin-1-YL)benzoicacidhcl
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Overview
Description
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a pyrrolidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 3-position of benzoic acid.
Pyrrolidinylation: Substitution of the hydrogen atom at the 4-position with a pyrrolidin-1-yl group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxidized products.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-yl group enhances its binding affinity and selectivity towards these targets, while the fluorine atom can modulate its electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(morpholin-4-yl)benzoic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Fluoro-4-(piperidin-1-yl)benzoic acid: Contains a piperidine ring instead of a pyrrolidine ring.
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the fluorine atom at the 3-position.
Uniqueness
3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid hydrochloride is unique due to the presence of both the fluorine atom and the pyrrolidin-1-yl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications .
Properties
Molecular Formula |
C11H13ClFNO2 |
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Molecular Weight |
245.68 g/mol |
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6H2,(H,14,15);1H |
InChI Key |
HUVMPINMSYRQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F.Cl |
Origin of Product |
United States |
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